molecular formula C21H24O5 B5234609 cyclohexyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate

cyclohexyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate

Cat. No.: B5234609
M. Wt: 356.4 g/mol
InChI Key: FBVJYKIYAZDWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of aromatic organic chemical compounds found in many plants. They are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate typically involves the reaction of cyclohexanol with 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Cyclohexyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid
  • N-cyclohexyl-2-[(4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-7-yl)oxy]acetamide

Uniqueness

Cyclohexyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate is unique due to its specific chemical structure, which imparts distinct biological activities. Its cyclohexyl group and propanoate moiety contribute to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

cyclohexyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-13(20(22)25-14-6-3-2-4-7-14)24-15-10-11-17-16-8-5-9-18(16)21(23)26-19(17)12-15/h10-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVJYKIYAZDWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1CCCCC1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.